![molecular formula C9H15NO B179795 8-Azaspiro[4.5]decan-1-one CAS No. 198133-82-3](/img/structure/B179795.png)
8-Azaspiro[4.5]decan-1-one
Overview
Description
8-Azaspiro[4.5]decan-1-one hydrochloride is a chemical compound with the CAS Number: 198133-69-6 . It has a molecular weight of 189.68 .
Synthesis Analysis
The synthesis of 8-Azaspiro[4.5]decan-1-one and its derivatives has been reported in several studies . For instance, 2, 8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) was synthesized by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton .Molecular Structure Analysis
The Inchi Code for 8-Azaspiro[4.5]decan-1-one hydrochloride is 1S/C9H15NO.ClH/c11-8-2-1-3-9(8)4-6-10-7-5-9;/h10H,1-7H2;1H .Chemical Reactions Analysis
The chemical reactions involving 8-Azaspiro[4.5]decan-1-one and its derivatives have been studied in the context of their anti-tumor activities .Physical And Chemical Properties Analysis
8-Azaspiro[4.5]decan-1-one hydrochloride is a powder with a melting point of 212-213 .Scientific Research Applications
Antiviral Properties: A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones were synthesized and found to inhibit human coronavirus 229E replication, highlighting their potential as antiviral drugs. One compound, in particular, showed activity comparable to known coronavirus inhibitors (Apaydın et al., 2019).
Muscarinic Agonists for Alzheimer's: Derivatives of 1-oxa-8-azaspiro[4.5]decanes were assessed as M1 muscarinic agonists for the treatment of dementia in Alzheimer's. Some compounds displayed potent muscarinic activities with selectivity for M1 receptors over M2 receptors (Tsukamoto et al., 1995).
Spirogermanium Analogues: A series of substituted 8-hetero-2-azaspiro[4.5]decane and 9-hetero-3-azaspiro[5.5]undecane analogues of spirogermanium were synthesized. These compounds showed antiarthritic and immunosuppressive activity, suggesting their potential application in autoimmune diseases and tissue transplantation (Badger et al., 1990).
NPY Y5 Antagonists: A novel series of trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives exhibited potent NPY Y5 antagonist activity, demonstrating their potential in controlling food intake and related disorders (Leslie et al., 2010).
Anticancer Activity: New 1-thia-azaspiro[4.5]decane derivatives were synthesized and showed moderate to high inhibition activities against various cancer cell lines, indicating their potential as anticancer agents (Flefel et al., 2017).
Antihypertensive Agents: A study synthesized and evaluated a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for their antihypertensive properties, showing potential applications in the treatment of hypertension (Caroon et al., 1981).
Mechanism of Action
Target of Action
The primary target of 8-Azaspiro[4.5]decan-1-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death . This protein plays a crucial role in various inflammatory diseases, making it an important target for therapeutic interventions .
Mode of Action
8-Azaspiro[4.5]decan-1-one interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death . The compound’s interaction with RIPK1 results in significant anti-necroptotic effects .
Biochemical Pathways
The biochemical pathway primarily affected by 8-Azaspiro[4.5]decan-1-one is the necroptosis pathway . By inhibiting RIPK1, the compound disrupts the activation of this pathway, which is a key driver in various inflammatory diseases .
Result of Action
The inhibition of RIPK1 by 8-Azaspiro[4.5]decan-1-one results in significant anti-necroptotic effects . In a necroptosis model in U937 cells, the compound showed prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . This suggests that the compound could have potential therapeutic applications in diseases driven by necroptosis .
Safety and Hazards
The safety information for 8-Azaspiro[4.5]decan-1-one hydrochloride includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
8-azaspiro[4.5]decan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFCLYRZJPQJHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432163 | |
Record name | 8-Azaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaspiro[4.5]decan-1-one | |
CAS RN |
198133-82-3 | |
Record name | 8-Azaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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